(R,R,R,R)-Orlistat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

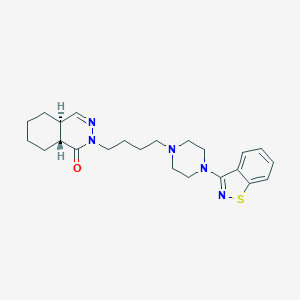

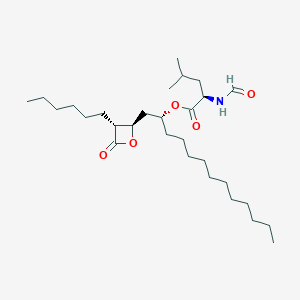

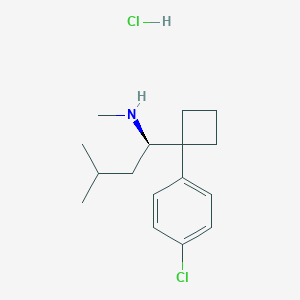

(R,R,R,R)-Orlistat is a synthetic derivative of lipstatin, a natural inhibitor of pancreatic lipases. It is a potent inhibitor of gastrointestinal lipases and is used as an anti-obesity drug.

Aplicaciones Científicas De Investigación

Antitumor Activity

Orlistat has been identified as a novel inhibitor of the fatty acid synthase (FAS) enzyme, which plays a significant role in tumor progression. Its ability to inhibit FAS leads to the halting of tumor cell proliferation, induction of tumor cell apoptosis, and inhibition of tumor growth in models like PC-3 tumors in nude mice (Kridel et al., 2004).

Proteome Profiling for Antitumor Activities

Orlistat's potential antitumor activities have been further explored through activity-based proteome profiling, identifying it as a chemical probe that uncovers previously unknown cellular targets of the drug. This research provides insights into cellular off-targets and potential side effects in cancer therapies, opening new avenues for the use of Orlistat in cancer treatment (Yang et al., 2010).

Gastric Emptying and GIP Release

In the context of obesity treatment, Orlistat accelerates gastric emptying and significantly attenuates the secretion of glucose-dependent insulinotropic polypeptide (GIP) in healthy subjects. This action suggests Orlistat may influence the determinants of gastric emptying of a meal, which could have implications for the management of postprandial responses and obesity (Enc et al., 2009).

Anti-obesity Drug Comparison

Orlistat is highlighted for its role as a non-centrally acting anti-obesity agent that limits the absorption of dietary fat, showing effectiveness in weight loss and maintenance when combined with a hypocaloric diet. Despite its modest weight loss effects compared to placebo, Orlistat is associated with beneficial impacts on cardiovascular risk factors (Ballinger & Peikin, 2002).

Angiogenesis Inhibition

Research indicates that Orlistat inhibits endothelial cell proliferation and angiogenesis, suggesting a novel application in antiangiogenic therapy. This action is linked to Orlistat's ability to inhibit endothelial cell fatty acid synthase (FAS), which is critical for the synthesis of fatty acids and the display of the vascular endothelial growth factor (VEGF) receptor on the endothelial cell surface (Browne et al., 2006).

Propiedades

IUPAC Name |

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-FPCALVHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R,R,R)-Orlistat | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)